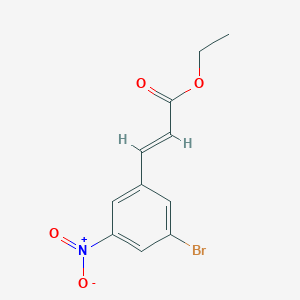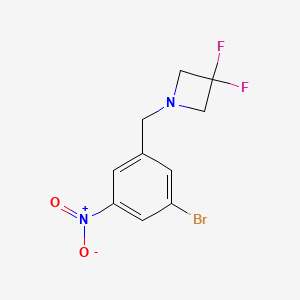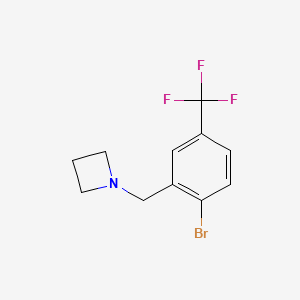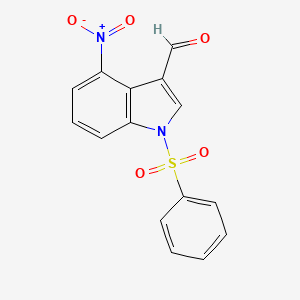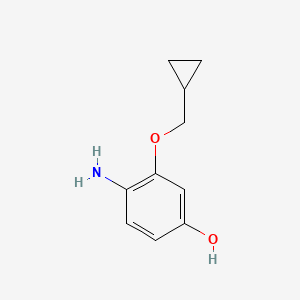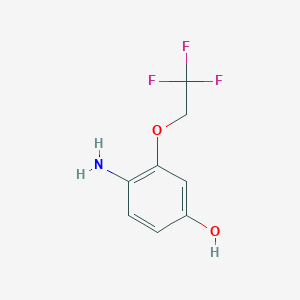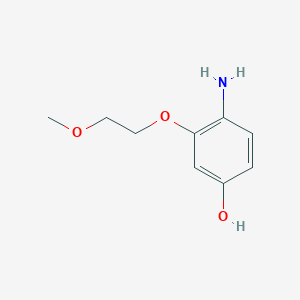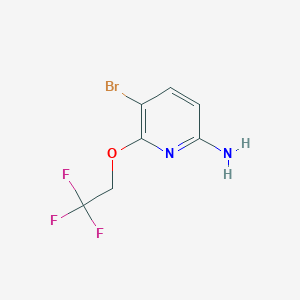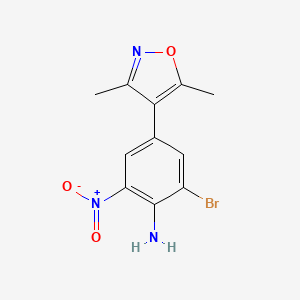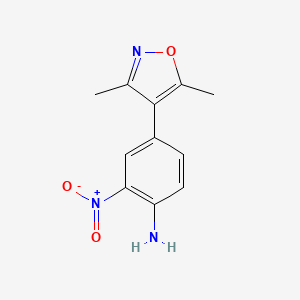
4-(3,5-二甲基异恶唑-4-基)-2-硝基苯胺
描述
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA构象探测: 相关化合物2-甲基-4-硝基苯胺乙二甲铵氢溴酸盐与5-碘胞苷酰(3'-5')鸟苷结合的晶体结构表明其作为DNA构象探针的潜力 (Vyas, Jain, Sobell, 1984).
组蛋白-溴结构域相互作用抑制剂: 结构上相关的3,5-二甲基异恶唑类化合物显示出作为组蛋白-溴结构域相互作用选择性抑制剂的潜力,暗示了潜在的抗增殖和抗炎应用 (Hewings et al., 2011).
有机合成: 在有机化学中,3,5-二甲基-4-碘异恶唑与芳基硼酸和有机锡烷的钯催化偶联反应生成3-芳基-2,4-戊二酮,可用作合成中的中间体 (Labadie, 1994).
非线性光学材料: 3,5-二硝基苯胺等化合物中指标排列对称性的偏差为二阶非线性光学材料开辟了新的设计途径 (Wortmann et al., 1993).
能量收集和固态发射器: 聚-L-乳酸电纺纤维中的N,N-二甲基-4-硝基苯胺纳米晶体表现出高压电输出电压和固态蓝色荧光,可用于能量收集和固态蓝色发射器 (Baptista et al., 2022).
合成方法: 一项研究提出了一种合成3-氨基-4,5-二甲基异恶唑的简单方法,可提供无污染的产率 (Tellew, Leith, Mathur, 2007).
聚合物生产: 异恶唑的乙烯基衍生物,如3,5-二甲基-4-乙烯基异恶唑,可以转化为带有侧链异恶唑环的聚合物,产率很高 (Bertini, Munno, Pocci, 1976).
药物应用: 2,9-二甲基-4H-恶唑并[5',4':4,5]吡喃并[3,2-f]喹啉-4-酮等化合物表现出显着的抗脂质过氧化活性和对大豆脂氧合酶的抑制作用,表明具有药物应用前景 (Vlachou et al., 2023).
抗菌和抗真菌活性: 4-(2-氨基-5-硝基苯偶氮)-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮及其金属配合物表现出良好的抗菌和抗真菌活性 (Jarad, 2016).
非线性光学敏感性: 与硝基苯胺衍生物相关的DPO和DMPO等化合物表现出显着的非线性光学敏感性,与光学应用相关 (Garza et al., 2013).
属性
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSICXAEAHREAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155616.png)
